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Compound of Interest |

Compound Name: 4-Bromo-2-methyl-3-nitropyridine

CAS No.: 23056-49-7

Cat. No.: B3028585

. J

Executive Summary & Chemical Profile[1]

4-Bromo-2-methyl-3-nitropyridine is a high-value electrophilic scaffold widely utilized in the
synthesis of kinase inhibitors (e.g., JAK2, PI3K) and fused bicyclic systems (imidazopyridines,
triazolopyridines). Its reactivity is defined by the cooperative electron-withdrawing effects of the
pyridine nitrogen and the ortho-nitro group, which activate the C4-position toward Nucleophilic
Aromatic Substitution (SNAr).

This guide provides validated protocols for substituting the C4-bromide with amines, alkoxides,
and thiols. It addresses specific challenges such as hydrolysis competition, solubility issues,
and the selection of non-nucleophilic bases to prevent side reactions at the acidic C2-methyl
position.

Chemical Profile
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Property Data

CAS Number 23056-49-7

Formula CeHsBrN20:2

MW 217.02 g/mol

Appearance Yellow to orange solid

Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Skin/Eye lIrritant; Potential sensitizer. Handle in
Key Hazard
fume hood.

Mechanistic Analysis

The reaction proceeds via a classical Addition-Elimination (SNAr) mechanism.[1]

o Activation: The C4 carbon is highly electrophilic due to the inductive and mesomeric
withdrawal of the 3-nitro group and the pyridine nitrogen.

» Addition: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-
stabilized anionic intermediate (Meisenheimer Complex).[2]

» Elimination: The high energy of the intermediate drives the expulsion of the bromide ion,
restoring aromaticity.

Critical Insight: Unlike simple halobenzenes, the 2-methyl group in this substrate is slightly
acidic (

). The use of extremely strong bases (e.g., LDA, n-BuLi) can lead to deprotonation at the
methyl group rather than substitution at C4. Therefore, mild inorganic carbonates or tertiary
amines are preferred.

Diagram 1: SNAr Reaction Pathway
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Caption: The stepwise addition-elimination pathway. The rate-determining step is typically the
nucleophilic attack.[2][3]

Experimental Protocols
Protocol A: C-N Bond Formation (Amination)

Primary application: Synthesis of aniline derivatives or aliphatic amine side chains.
Reagents:

e Substrate: 4-Bromo-2-methyl-3-nitropyridine (1.0 equiv)

» Nucleophile: Primary or Secondary Amine (1.1 — 1.2 equiv)

e Base:

-Diisopropylethylamine (DIPEA) (1.5 — 2.0 equiv)

Solvent: Isopropanol (IPA) or Ethanol (EtOH)

Procedure:

e Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 4-bromo-2-methyl-3-
nitropyridine (1.0 mmol, 217 mg) in IPA (5 mL).

» Addition: Add DIPEA (261 pL, 1.5 mmol) followed by the amine (1.1 mmol) at room
temperature.

e Reaction:
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o Reactive Amines (e.g., Morpholine, Benzylamine): Stir at ambient temperature for 2—4
hours.

o Less Reactive Amines (e.g., Anilines): Heat to reflux (80°C) for 4—12 hours.

e Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (UV active) usually
disappears, and a more polar, often bright yellow/orange product spot appears.

o Workup:
o Cool to room temperature.[2]

o Method A (Precipitation): If the product precipitates, filter the solid, wash with cold water
and cold IPA, and dry under vacuum.

o Method B (Extraction): Concentrate solvent, redissolve residue in EtOAc, wash with water
and brine, dry over NazSOa, and concentrate.

Validation Criteria:
e LCMS: Observation of parent ion [M+H]* corresponding to Product Mass.

e 1H NMR: Disappearance of the C4-H signal (if H-substitution occurred) or shift in the C5/C6
aromatic protons.

Protocol B: C-O Bond Formation (Etherification)

Primary application: Introduction of alkoxy groups.

Reagents:

Substrate: 4-Bromo-2-methyl-3-nitropyridine (1.0 equiv)

Nucleophile: Alcohol (e.g., MeOH, Benzyl alcohol)

Base: Sodium Hydride (NaH, 60% in oil) (1.1 equiv)

Solvent: Anhydrous THF or DMF
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Procedure:

o Activation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at
0°C.

o Alkoxide Formation: Add the alcohol (1.1 equiv) dropwise. Stir for 15-30 mins until gas
evolution ceases.

e Substitution: Add a solution of 4-bromo-2-methyl-3-nitropyridine (1.0 equiv) in THF
dropwise to the alkoxide solution at 0°C.

e Reaction: Allow to warm to room temperature. Stir for 1-3 hours.
e Quench: Carefully quench with saturated NH4Cl solution.
o Workup: Extract with EtOAc, wash with water (critical if DMF is used) and brine.

Expert Tip: Avoid using hydroxide bases (NaOH/KOH) in water/alcohol mixtures, as the
hydroxide ion can compete to form the 4-hydroxy derivative (pyridone tautomer), which is a
dead-end byproduct.

Optimization & Troubleshooting

When standard protocols fail, analyze the failure mode using the decision tree below.

- ritical CPP) Tahl

Parameter Standard Condition Optimization for Low Yield

DMF, DMSO, or NMP (Polar

Solvent IPA or EtOH o
Aprotic increases rate)
Microwave irradiation (100°C -
Temperature 25°C - 80°C ]
140°C, 10-30 min)
K2COs or Cs2COs (anhydrous
Base DIPEA/ TEA N
conditions)
. 0.5M - 1.0 M (High conc.
Concentration 0.2M

favors bimolecular kinetics)
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Diagram 2: Troubleshooting Decision Tree
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Caption: Logical workflow for addressing common synthetic failures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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